molecular formula C10H11Cl2N3 B1681907 Sofinicline CAS No. 799279-80-4

Sofinicline

Cat. No. B1681907
CAS RN: 799279-80-4
M. Wt: 244.12 g/mol
InChI Key: MBQYQLWSBRANKQ-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofinicline is a novel nicotinic acetylcholine receptor agonist . It’s a small molecule pharmaceutical currently being investigated in clinical studies . It has been used in trials studying the treatment of ADHD, Neuralgia, Diabetic, Diabetic Neuropathies, Diabetic Polyneuropathy, and Diabetic Neuropathic Pain .


Molecular Structure Analysis

Sofinicline has a molecular formula of C10H11Cl2N3 . It has an average mass of 244.120 Da and a monoisotopic mass of 243.033005 Da . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

Sofinicline belongs to the class of organic compounds known as polyhalopyridines. These are organic compounds containing a pyridine ring substituted at two or more positions by a halogen atom . The elemental analysis shows that it contains C, 49.20; H, 4.54; Cl, 29.04; N, 17.21 .

Scientific Research Applications

Sofinicline in Attention-Deficit/Hyperactivity Disorder (ADHD) Treatment

Sofinicline, identified as a novel nicotinic acetylcholine receptor (nAChR) agonist, has been explored as a potential non-stimulant treatment for attention-deficit/hyperactivity disorder (ADHD). Research has indicated its efficacy similar to atomoxetine, a noradrenergic reuptake inhibitor approved for ADHD treatment. Sofinicline, specifically an agonist of the nAChR α4β2 subtype, has been well-tolerated in clinical trials and shows promise for further evaluation in treating ADHD. This includes considering its optimal dosing, combination with other medications, and use in children and adolescents (Fleisher & McGough, 2014).

Future Directions

The number of patients studied to date is small, so additional studies are needed to explore the efficacy and tolerability of Sofinicline with respect to optimal dosing, its use in combination with other medications for ADHD, and its use in children and adolescents, who more commonly experience adverse effects when taking psychostimulant medications .

properties

IUPAC Name

(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYQLWSBRANKQ-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000842
Record name 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sofinicline

CAS RN

799279-80-4
Record name Sofinicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799279804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sofinicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOFINICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQC232V4YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Clc1cc(N2CC3CNC3C2)cnc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)O
Name
Clc1cc(N2CC3CNC3C2)cnc1Cl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofinicline
Reactant of Route 2
Reactant of Route 2
Sofinicline
Reactant of Route 3
Reactant of Route 3
Sofinicline
Reactant of Route 4
Sofinicline
Reactant of Route 5
Reactant of Route 5
Sofinicline
Reactant of Route 6
Sofinicline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.